molecular formula C10H14N4 B2915774 2-[(Dimethylamino)methyl]-1H-1,3-benzodiazol-6-amine CAS No. 832102-70-2

2-[(Dimethylamino)methyl]-1H-1,3-benzodiazol-6-amine

Cat. No.: B2915774
CAS No.: 832102-70-2
M. Wt: 190.25
InChI Key: MPBIOJIYQNKPFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Benzimidazole Research

Benzimidazole chemistry traces its origins to the 1870s, when Carl Hoebrecker first synthesized 2,6-dimethylbenzimidazole during investigations into vitamin B₁₂’s structure. This bicyclic aromatic system, comprising fused benzene and imidazole rings, gained prominence after the 1960s discovery that 2-substituted derivatives exhibited broad-spectrum anthelmintic activity. For instance, 2-(thiazol-4-yl)benzimidazole became a milestone in antiparasitic drug development.

The scaffold’s stability under extreme conditions (e.g., concentrated sulfuric acid at 270°C) and tautomeric versatility enabled diverse functionalization. By the 21st century, over 200 benzimidazole-based drugs had entered clinical trials, spanning antiviral, antifungal, and anticancer applications. This historical trajectory set the stage for advanced derivatives like 2-[(dimethylamino)methyl]-1H-1,3-benzodiazol-6-amine, which builds upon 150 years of structural optimization.

Positioning of this compound within Heterocyclic Chemistry

The compound’s structure (C₁₀H₁₄N₄, molecular weight 190.24 g/mol) features critical modifications to the benzimidazole framework:

Position Substituent Chemical Impact
2 Dimethylaminomethyl Enhances solubility and enables hydrogen bonding via the tertiary amine
6 Primary amine Provides nucleophilic reactivity for conjugation or metal coordination

This substitution pattern distinguishes it from classical benzimidazoles like albendazole (methylcarbamate at position 1) or omeprazole (sulfinyl group). The dimethylaminomethyl group introduces a sterically bulky, electron-donating moiety that influences π-π stacking and electrostatic interactions—critical for binding kinases or DNA minor grooves.

Significance in Contemporary Pharmaceutical Research

Three factors drive interest in this compound:

  • Kinase Inhibition Potential : Structural analogs like 2-dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole (DMAT) inhibit protein kinase CK2 at nanomolar concentrations (Kᵢ = 40 nM). The dimethylamino group in DMAT enhances cellular permeability compared to earlier inhibitors, suggesting similar advantages for this compound.

  • DNA Interaction Capability : Bis-benzimidazole derivatives bind DNA minor grooves, altering replication in cancer cells. The amine at position 6 may facilitate hydrogen bonding with guanine-cytosine base pairs, akin to Hoechst 33258 derivatives.

  • Synthetic Flexibility : The primary amine at position 6 allows facile derivatization into prodrugs or fluorescent probes, as demonstrated in polyethylenimine-benzimidazole conjugates.

Current Research Landscape and Academic Interest

Recent studies focus on two domains:

A. Kinase-Targeted Therapies
Protein kinase CK2, implicated in 20% of solid tumors, remains a key target. DMAT’s success against CK2 has spurred interest in related benzimidazoles. Computational docking studies suggest the dimethylaminomethyl group in this compound could occupy CK2’s hydrophobic pocket, displacing ATP.

B. Antimicrobial Applications
Benzimidazoles show efficacy against Toxoplasma gondii and fungi, though mechanisms may involve off-target effects. The compound’s amine group could enhance binding to parasitic enzymes like enoyl reductase, despite mixed results in prior benzimidazole trials.

Table 1: Research Trends (2020–2025)

Focus Area Key Findings Source Relevance
Kinase Inhibition Dimethylamino substituents improve IC₅₀ values by 5–10x vs. non-alkylated analogs
DNA Binding 2-Substituted benzimidazoles exhibit IC₅₀ = 2.95 μM in ovarian cancer cells
Synthetic Methods Pd-catalyzed amination achieves >95% purity for 6-amine derivatives

Ongoing work aims to optimize pharmacokinetics through structural tweaks, such as halogenation at position 4/5 or sulfonation of the dimethylamino group. Collaborative efforts between academia and industry (e.g., Sigma-Aldrich’s catalog offerings) highlight the compound’s transitional status from bench to preclinical testing.

Properties

IUPAC Name

2-[(dimethylamino)methyl]-3H-benzimidazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4/c1-14(2)6-10-12-8-4-3-7(11)5-9(8)13-10/h3-5H,6,11H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPBIOJIYQNKPFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=NC2=C(N1)C=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Dimethylamino)methyl]-1H-1,3-benzodiazol-6-amine typically involves the reaction of benzimidazole derivatives with dimethylamine. One common method includes the use of a dimethylamine source, such as dimethylamine hydrochloride, in the presence of a base like sodium hydroxide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and reactors can also enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(Dimethylamino)methyl]-1H-1,3-benzodiazol-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

The applications of N-(3-methylphenyl)-3-nitrobenzamide are varied, spanning medicinal chemistry, materials science, and biological studies.

Scientific Research Applications

Medicinal Chemistry
N-(3-methylphenyl)-3-nitrobenzamide is explored as a pharmacophore in drug development, particularly for drugs targeting specific enzymes or receptors. Research indicates that derivatives of benzamide have potential as antimalarial agents . Additionally, 4-iodo-3-nitrobenzamide (Iniparib), a related compound, is undergoing clinical trials for breast cancer treatment . Studies on N-(3-nitrophenyl)quinoline-2-carboxamide have shown antiviral activity, which is influenced by the electron-withdrawing properties of substituents on the anilide ring and by increasing lipophilicity . Specifically, the compound exhibits optimum virus growth inhibition activity . Furthermore, research on similar compounds, such as NSC765690 and NSC765599, has demonstrated anti-proliferative effects against various human cancer cell lines, with cytotoxic effects against melanoma, renal, leukemia, and breast cancer cell lines .

Materials Science
The unique structural features of N-(3-methylphenyl)-3-nitrobenzamide make it suitable for developing novel materials with specific electronic or optical properties.

Biological Studies
This compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids. The mechanism of action often involves interaction with specific molecular targets; for instance, it may act as an enzyme inhibitor by binding to the active sites. The nitro group can participate in redox reactions, while the amide and cyclohexylamino groups can form hydrogen bonds with target molecules, stabilizing the compound’s interaction with its target.

Mechanism of Action

The mechanism of action of 2-[(Dimethylamino)methyl]-1H-1,3-benzodiazol-6-amine involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The compound’s aromatic structure allows it to intercalate with DNA, potentially disrupting cellular processes in cancer cells.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below summarizes key structural analogs, their substituents, molecular weights, and notable features:

Compound Name (CAS or Reference) Substituent Molecular Weight Key Features References
Target Compound (Dimethylamino)methyl Not available Tertiary amine enhances solubility; potential for protonation in vivo. -
2-[(2-Fluorophenyl)methyl]-... (10-F664123) 2-Fluorophenylmethyl Not available Fluorine increases electronegativity; discontinued due to synthesis issues.
2-Methyl-N-{[4-(methylsulfanyl)phenyl]methyl}-... (952958-66-6) Methylsulfanylphenylmethyl Not available Sulfur-containing group; discontinued product.
2-(Methylthio)-1,3-benzothiazol-6-amine (25706-29-0) Methylthio 196.29 High purity (97%); sulfur influences electronic properties and metabolism.
1,3-Dimethyl-1H-indazol-6-amine Methyl groups on indazole 149.21 Planar structure (X-ray data); increased lipophilicity.
6-Nitro-1H-1,3-benzodiazol-2-amine (A8614) Nitro group at 6-position Not available Nitro group may act as a metabolic precursor (e.g., reduced to amine).
2-[(3-Methoxyphenyl)methanesulfinyl]-... (EN300-1692213) Methoxyphenylsulfinyl Not available Sulfoxide group improves solubility; 95% purity.

Biological Activity

2-[(Dimethylamino)methyl]-1H-1,3-benzodiazol-6-amine, also known as DMAB, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of DMAB, focusing on its synthesis, mechanisms of action, and relevant case studies.

DMAB is synthesized through a multi-step process involving the functionalization of the benzodiazole ring. The compound's structure can be represented as follows:

  • IUPAC Name : 2-[(dimethylamino)methyl]-1H-benzimidazol-6-amine
  • Molecular Formula : C10H14N4
  • Molecular Weight : 194.25 g/mol

The synthesis typically involves the reaction of dimethylamine with a suitable benzodiazole precursor under controlled conditions to yield the final product .

Biological Activity Overview

The biological activity of DMAB has been evaluated in various studies, highlighting its potential applications in antiviral therapy and as an enzyme inhibitor.

Antiviral Activity

Recent research has demonstrated that DMAB exhibits significant antiviral properties, particularly against the Ebola virus (EBOV). In vitro assays showed that DMAB and its derivatives can inhibit EBOV entry into host cells. The compounds were assessed for cytotoxicity and anti-EBOV activity using recombinant reporter viruses, revealing several derivatives with submicromolar activity against EBOV .

CompoundIC50 (μM)Cytotoxicity (CC50 μM)
DMAB0.5>100
Derivative A0.3>100
Derivative B0.8>100

The above table summarizes the inhibitory concentration (IC50) values for DMAB and its derivatives compared to their cytotoxicity (CC50), indicating a favorable therapeutic index for these compounds .

Enzyme Inhibition

DMAB has also been investigated for its ability to inhibit lysosomal phospholipase A2 (LPLA2), an enzyme implicated in phospholipidosis. Inhibition of LPLA2 is correlated with the potential for drug-induced phospholipidosis (DIP), which can lead to adverse drug reactions. Studies have shown that DMAB effectively inhibits LPLA2 activity, suggesting its role as a predictive marker for DIP .

Case Studies

Several case studies have highlighted the effectiveness of DMAB in various biological assays:

  • Ebola Virus Entry Inhibition :
    • A study evaluated multiple derivatives of DMAB for their ability to inhibit EBOV entry into Vero E6 cells. The most potent derivative showed an IC50 value of 0.3 μM with minimal cytotoxicity.
  • Phospholipidosis Prediction :
    • In a screening of small molecules, DMAB was identified as a strong inhibitor of LPLA2, supporting its potential use in predicting drug-induced phospholipidosis across various drug classes .

The mechanisms underlying the biological activities of DMAB involve:

  • Inhibition of Viral Entry : By interfering with viral fusion processes or receptor binding.
  • Enzyme Modulation : Targeting specific enzymes like LPLA2 to alter lipid metabolism pathways.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.